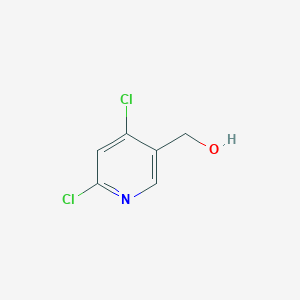

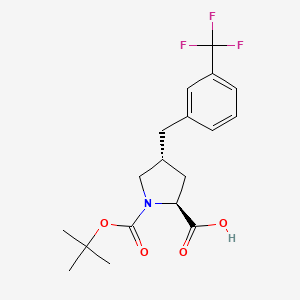

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a chiral molecule that is likely to be of interest due to its pyrrolidine core, a common motif in many biologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthetic strategies that could be applicable to its synthesis and analysis.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been demonstrated in the literature. For example, a key synthetic intermediate for the preparation of octahydro-1H-benzo[f]pyrrolo[3,2,1-ij]quinolines was synthesized using a chiral auxiliary trans-2,5-bis(methoxymethoxymethyl)pyrrolidine . This suggests that similar chiral auxiliaries and synthetic strategies could potentially be employed in the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex, with multiple stereocenters and substituents affecting the overall conformation. For instance, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid adopts an envelope conformation, and the dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group have been precisely measured . This level of detail in molecular structure analysis is crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by the substituents present on the ring. Although the papers provided do not detail the chemical reactions specific to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, they do suggest that the presence of tert-butoxycarbonyl and other substituents can be involved in intermolecular interactions, such as hydrogen bonding, which could be relevant for the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can be inferred from related compounds. For example, the crystal structure of a similar compound revealed intermolecular O—H⋯O hydrogen bonds, which could suggest solubility characteristics and potential for forming solid-state structures . The presence of a trifluoromethyl group in the compound of interest could also affect its physical properties, such as lipophilicity and electronic characteristics.

Wissenschaftliche Forschungsanwendungen

Influenza Neuraminidase Inhibitors Development :

- Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase (NA), developed using pyrrolidine cores, including compounds related to "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid". This study highlighted the synthesis and structural analysis of these inhibitors and their interaction with the NA enzyme (Wang et al., 2001).

Structural Analysis and Conformation Studies :

- Yuan et al. (2010) conducted a study on a related compound, focusing on its crystal structure and the conformation of its pyrrolidine ring. This research provides insights into the spatial arrangement and potential interactions of similar compounds (Yuan et al., 2010).

Improvement in Selective Removal Techniques :

- Bodanszky and Bodanszky (2009) explored methods to improve the selectivity in the removal of the tert-butyloxycarbonyl group, a component of the compound . Their findings are relevant for the synthesis and modification of related compounds (Bodanszky & Bodanszky, 2009).

Synthesis and Characterization of Analogues :

- The synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound similar to the one , was explored by Naveen et al. (2007). This research contributes to the understanding of the synthesis process and structural properties of related compounds (Naveen et al., 2007).

Crystal Structure and Interaction Studies :

- Rajalakshmi et al. (2013) studied a compound with structural similarities, focusing on its crystal structure and molecular interactions. Such studies are crucial for understanding how these compounds may interact in different environments (Rajalakshmi et al., 2013).

Stereoselectivity in Synthesis :

- The synthesis and stereoselectivity of 2-aryl-thiazolidine-4-carboxylic acids were explored by Jagtap et al. (2016), involving a compound related to the query. This research is significant for understanding the synthesis and selectivity of similar compounds (Jagtap et al., 2016).

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)7-11-5-4-6-13(8-11)18(19,20)21/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,23,24)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCBEYAFNSRYJW-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376042 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

959582-85-5 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.